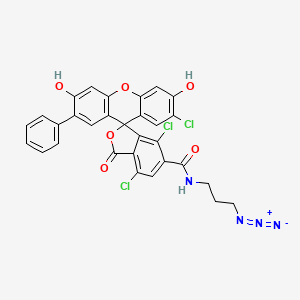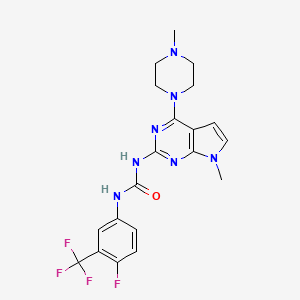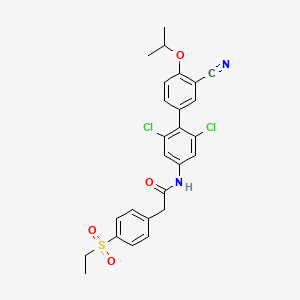
ROR|At agonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROR|At agonist 4 is a synthetic compound that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and cancer .
准备方法
The synthesis of ROR|At agonist 4 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a tetrahydroquinoline scaffold, which is modified through various chemical reactions to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing the conditions to meet regulatory standards and ensure consistent quality .
化学反应分析
ROR|At agonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
科学研究应用
ROR|At agonist 4 has a wide range of scientific research applications, including:
作用机制
ROR|At agonist 4 exerts its effects by binding to the ligand-binding domain of RORγt, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt response elements (ROREs) within the DNA, which are recognized by the receptor and mediate gene transcription .
相似化合物的比较
ROR|At agonist 4 is unique in its high affinity and specificity for RORγt compared to other similar compounds. Some similar compounds include:
20α-Hydroxycholesterol (20α-OHC): A natural ligand for RORγt with similar affinity but different biological effects.
22®-Hydroxycholesterol (22R-OHC): Another natural ligand with similar affinity but different effects on RORγt.
25-Hydroxycholesterol (25-OHC): A synthetic ligand with similar affinity but different effects on RORγt.
These compounds differ in their chemical structures, binding affinities, and biological effects, highlighting the uniqueness of this compound in its therapeutic potential .
属性
分子式 |
C26H24Cl2N2O4S |
|---|---|
分子量 |
531.4 g/mol |
IUPAC 名称 |
N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |
InChI 键 |
FITHLNWDMQDPRR-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
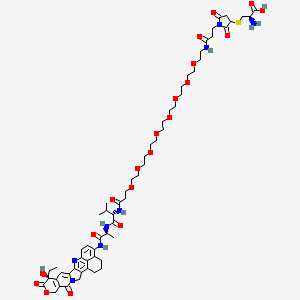
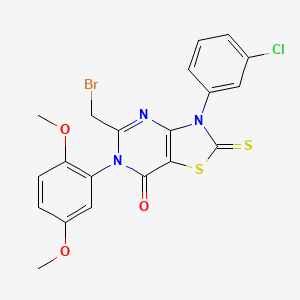
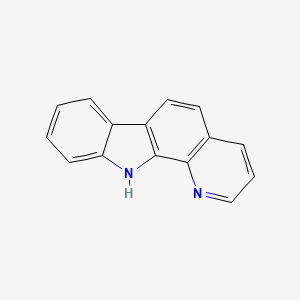

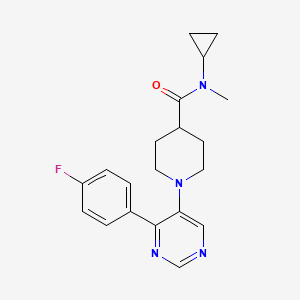
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
